methyl 3-(carbamoylamino)-4,5-dihydrothiophene-2-carboxylate
Description
Methyl 3-(carbamoylamino)-4,5-dihydrothiophene-2-carboxylate is a heterocyclic organic compound characterized by a partially saturated thiophene ring (4,5-dihydrothiophene) substituted with a carbamoylamino (–NH–CO–NH₂) group at the 3-position and a methyl ester (–COOCH₃) at the 2-position. Although direct data on its applications are scarce, structural analogs (e.g., sulfonylurea herbicides, heterocyclic amines) indicate possible roles in agrochemical or pharmaceutical research .
Properties
IUPAC Name |
methyl 4-(carbamoylamino)-2,3-dihydrothiophene-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-12-6(10)5-4(2-3-13-5)9-7(8)11/h2-3H2,1H3,(H3,8,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAOCDSQAKKRGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCS1)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(carbamoylamino)-4,5-dihydrothiophene-2-carboxylate can be achieved through several methods. One common approach involves the reaction of a thiophene derivative with a carbamoyl chloride in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as the preparation of intermediates, purification, and final synthesis under controlled conditions to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
methyl 3-(carbamoylamino)-4,5-dihydrothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
methyl 3-(carbamoylamino)-4,5-dihydrothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings
Mechanism of Action
The mechanism of action of methyl 3-(carbamoylamino)-4,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Mercury-Containing Carbamoylamino Derivatives
Example Compound: Chloro-[3-[(4-iodophenyl)carbamoylamino]-2-methoxypropyl]mercury* (CAS 39877-25-3)
- Structural Differences: Core Structure: The mercury compound features a linear Hg–C bond and a 2-methoxypropyl chain, whereas the target compound has a sulfur-containing dihydrothiophene ring. Functional Groups: Both share carbamoylamino groups, but the mercury derivative includes a chloro-mercury substituent, which is absent in the target.
- Toxicity Considerations: Mercury compounds are notoriously toxic due to heavy metal bioaccumulation , whereas sulfur-containing heterocycles like the target compound may exhibit lower acute toxicity.
Sulfonylurea Herbicides
- Structural Differences :
- Heterocyclic Core : Metsulfuron contains a 1,3,5-triazine ring, contrasting with the dihydrothiophene in the target compound.
- Ester Group : Both share methyl ester groups, but metsulfuron includes a sulfonylurea bridge (–SO₂–NH–CO–NH–), absent in the target.
- Biological Activity: Sulfonylureas inhibit acetolactate synthase (ALS) in plants .
Heterocyclic Amines in Food Mutagens
Example Compound: 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
- Structural Differences: Aromaticity: PhIP is fully aromatic (imidazopyridine), while the target’s dihydrothiophene is partially saturated. Substituents: PhIP has an aromatic amine (–NH₂) linked to a methyl group, unlike the carbamoylamino group in the target.
- Carcinogenicity: PhIP is a potent carcinogen forming DNA adducts ; the target’s lack of aromatic amine groups may reduce such risks.
Thiazole-Based Carbamates
Example Compound : Thiazol-5-ylmethyl carbamate derivatives
- Structural Differences :
- Heterocycle : Thiazole vs. dihydrothiophene.
- Functionalization : These carbamates include hydroperoxy and ureido groups, absent in the target compound.
- Pharmacological Potential: Thiazole derivatives often exhibit antimicrobial or anticancer activity ; the target’s ester and carbamoylamino groups may suggest similar exploration avenues.
Comparative Data Table
Research Implications and Gaps
While methyl 3-(carbamoylamino)-4,5-dihydrothiophene-2-carboxylate shares functional groups with bioactive compounds (e.g., sulfonylureas, heterocyclic amines), its distinct dihydrothiophene core warrants further study. Key areas include:
- Crystallography : Tools like SHELX could elucidate its solid-state conformation.
- Biological Screening: Testing for herbicidal or antimicrobial activity, given structural parallels to known agrochemicals .
- Toxicity Profiling : Assessing DNA adduct formation risks, informed by heterocyclic amine studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
